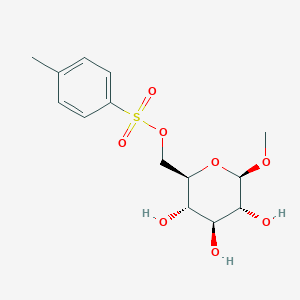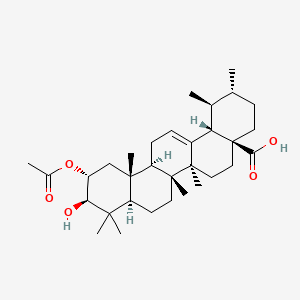![molecular formula C9H17N3O B13834797 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 38074-08-7](/img/structure/B13834797.png)
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one is a compound that features a bicyclic structure with nitrogen atoms. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one can be achieved through various enantioselective methods. One common approach involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method ensures high diastereo- and enantioselectivities. Industrial production methods often rely on the stereoselective construction of the bicyclic scaffold from acyclic starting materials .
Chemical Reactions Analysis
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include rhodium (II) complexes and chiral Lewis acids . Major products formed from these reactions often retain the bicyclic structure while introducing new functional groups .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a key intermediate in the synthesis of tropane alkaloids, which are studied for their potential therapeutic properties . Additionally, it has been investigated for its interactions with opioid receptors, highlighting its potential in pain management research .
Mechanism of Action
The mechanism of action of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one involves its interaction with specific molecular targets, such as opioid receptors. It exhibits mixed agonist-antagonist activity, which can influence pain perception and analgesic potency . The pathways involved in its action are related to the modulation of neurotransmitter release and receptor binding.
Comparison with Similar Compounds
Similar compounds to 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one include other tropane alkaloids and derivatives of the 8-azabicyclo[3.2.1]octane scaffold . These compounds share the bicyclic structure but differ in their functional groups and biological activities. For example, 1-[3-(2-phenylethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is a related compound with similar structural features but distinct chemical properties .
Properties
CAS No. |
38074-08-7 |
|---|---|
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(3-amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |
InChI |
InChI=1S/C9H17N3O/c1-2-9(13)12-7-3-4-8(12)6-11(10)5-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
MLICCPWNDVINAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)

![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)


![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)


![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)
